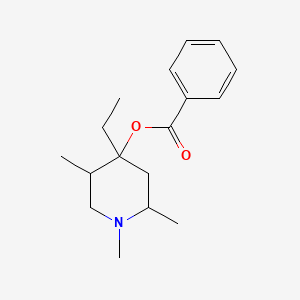
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine compounds are known for their diverse biological activities and are widely used in the pharmaceutical industry. This compound has gained attention due to its potential therapeutic applications and its unique chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate typically involves the reaction of 4-piperidone with ethyl propiolate in the presence of sodium hydride. This reaction forms the piperidine ring with the desired substituents. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is not fully understood. it is believed to interact with the GABAergic system, which is involved in the regulation of neuronal activity. The compound may enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This mechanism could explain its potential therapeutic effects, such as reducing inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynyl-1,2,5-trimethyl-4-piperidinyl benzoate hydrochloride: Similar in structure but with an ethynyl group instead of an ethyl group.
1,2,5-Trimethyl-4-(1’,2’-dihydroxyethyl)piperidin-4-ol benzoate hydrochloride: Contains a dihydroxyethyl group and exhibits antimicrobial activity.
Uniqueness
4-Ethyl-1,2,5-trimethylpiperidin-4-yl benzoate is unique due to its specific substituents, which may confer distinct biological activities and chemical properties. Its potential therapeutic applications and interactions with the GABAergic system make it a compound of interest for further research.
Propiedades
Fórmula molecular |
C17H25NO2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(4-ethyl-1,2,5-trimethylpiperidin-4-yl) benzoate |
InChI |
InChI=1S/C17H25NO2/c1-5-17(11-14(3)18(4)12-13(17)2)20-16(19)15-9-7-6-8-10-15/h6-10,13-14H,5,11-12H2,1-4H3 |
Clave InChI |
NKBPLOQRMUVJTN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(N(CC1C)C)C)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















